molecular formula C8H4BrF5O B2777946 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene CAS No. 2167813-54-7

2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B2777946
CAS No.: 2167813-54-7
M. Wt: 291.015
InChI Key: NZWPIUJVGISFCI-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene (CAS: 954236-13-6) is a fluorinated aromatic compound characterized by a bromine atom at position 2, a difluoromethyl group at position 1, and a trifluoromethoxy group at position 2. Its molecular formula is C₈H₄BrF₅O, with a molecular weight of 303.02 g/mol.

The difluoromethyl group (CF₂H) is notable for its moderate electron-withdrawing effects and metabolic stability compared to other fluorinated substituents, making it valuable in drug design . The trifluoromethoxy group (OCF₃) enhances lipophilicity and resistance to oxidative degradation, while the bromine atom serves as a reactive site for cross-coupling reactions .

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-6-3-4(15-8(12,13)14)1-2-5(6)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWPIUJVGISFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions:

Key reaction parameters:

Reaction TypeConditionsYield (%)ProductSource
Methoxy substitutionCuBr (0.25 eq), HBr, 50-55°C77.72-Methoxy-4-(trifluoromethoxy)benzene
Amino substitutionNH₄Cl, Fe powder, 50-90°C912-Amino-4-(trifluoromethoxy)benzene
FluorinationHBF₄, 210°C thermal decomposition73.52-Fluoro-4-(trifluoromethoxy)benzene

Transition Metal-Catalyzed Couplings

This bromoarene participates in cross-coupling reactions essential for building complex fluorinated systems:

Suzuki-Miyaura Coupling:

  • Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%)

  • Typical conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12h

  • Achieves 68-85% yields for biaryl products

Ullmann-Type Coupling:

  • Forms C-N bonds with amines using CuI/L-proline catalyst system

  • Preferred solvent: DMSO at 110°C

  • Yields range 45-72% depending on amine nucleophilicity

Functional Group Transformations

The difluoromethyl group undergoes selective modifications:

Radical Reactions:

  • Reacts with TEMPO (2.0 eq) under blue LED irradiation

  • Produces CF₂H-TEMPO adducts in 63% yield

Oxidation Pathways:

Oxidizing AgentConditionsProductYield (%)
KMnO₄ (aq)0°C, pH 7 buffer1-Carboxy-4-(trifluoromethoxy)41
RuO₄ (cat.)CH₃CN/H₂O, 25°C1-Keto-4-(trifluoromethoxy)58

Mechanistic Considerations

The reaction landscape is governed by three key factors:

  • Electronic Effects :

    • Hammett σ values: OCF₃ (σₚ=0.35), CF₂H (σₚ=0.43) create strong electron-deficient aromatic system

    • Calculated LUMO energy: -1.87 eV (B3LYP/6-31G*), favoring nucleophilic attack

  • Steric Environment :

    • Conformational analysis shows OCF₃ group creates 15.3 kcal/mol rotational barrier

    • VSEPR theory predicts 112° bond angle distortion at C1 position

  • Solvent Effects :

    • Polar aprotic solvents (DMF, DMSO) improve reaction rates by 3-5x vs. ethers

    • Dielectric constants >30 required for effective charge separation in SNAr

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of biologically active molecules. Its difluoromethyl and trifluoromethoxy groups enhance lipophilicity and metabolic stability, which are critical for drug development. Research has shown that difluoromethyl groups can significantly influence the pharmacokinetic properties of drugs, making them more effective in therapeutic applications .

Material Science

In material science, 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene serves as a precursor for synthesizing polymers and advanced materials with specific thermal and mechanical properties. The incorporation of fluorinated groups can improve the chemical resistance and thermal stability of polymers, making them suitable for high-performance applications .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It is used in various chemical reactions, including:

  • Cross-coupling reactions : Serving as a coupling partner in Suzuki or Heck reactions to form biaryl compounds.
  • Fluorination processes : As a source of difluoromethyl groups in the synthesis of more complex fluorinated compounds .

Case Study 1: Synthesis of Difluoromethylated Compounds

A study demonstrated the use of this compound as a key intermediate in synthesizing difluoromethylated heterocycles. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in generating complex molecular architectures relevant to drug discovery.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, base, solvent
Nucleophilic Substitution78Mild conditions, polar solvent

Case Study 2: Development of Fluorinated Polymers

In another research project, this compound was used to synthesize fluorinated polymers that exhibited enhanced thermal stability and chemical resistance. The resulting materials were tested for their applicability in coatings and membranes.

PropertyValue
Thermal Stability>300 °C
Chemical ResistanceExcellent

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the difluoromethyl and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or material science applications.

Comparison with Similar Compounds

Positional Isomers

  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6): Replacing the difluoromethyl group with fluorine reduces steric bulk but increases electron-withdrawing effects. This compound exhibits higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance .
  • 1-Bromo-3-(difluoromethoxy)benzene (CAS: 262587-05-3): The absence of a trifluoromethoxy group diminishes lipophilicity, while the meta-substituted bromine limits regioselectivity in cross-coupling reactions .

Halogen and Functional Group Variations

  • 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS: 2167981-44-2): Additional fluorine and chlorine substituents enhance electrophilicity, making this compound more reactive in Pd-catalyzed arylations .

Reactivity in Cross-Coupling Reactions

Pd-catalyzed direct arylations are highly sensitive to substituent positions and electronic effects:

Compound Substituent Positions Reaction Partner Yield (%) Reference
2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene 1-CF₂H, 2-Br, 4-OCF₃ Imidazo[1,2-b]pyridazine 93
1-Bromo-3-(trifluoromethoxy)benzene 3-OCF₃, 1-Br Benzothiophene 89
1-Bromo-2-(trifluoromethoxy)benzene 2-OCF₃, 1-Br 1,2-Dimethylimidazole 69

Key findings:

  • Steric Effects : Ortho-substituted trifluoromethoxy groups (e.g., 1-Bromo-2-(trifluoromethoxy)benzene) show marginally lower yields due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃O) activate the benzene ring toward electrophilic substitution, improving coupling efficiency .

Biological Activity

2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and trifluoromethoxy groups, suggests diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The chemical structure of this compound is illustrated below:

Property Details
IUPAC Name This compound
CAS Number 2167813-54-7
Molecular Formula C9H5BrF5O
Molecular Weight 305.04 g/mol

Antimicrobial Activity

Compounds with similar structures have demonstrated notable antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been associated with enhanced activity against various pathogens, including bacteria and fungi. Research indicates that the introduction of fluorinated moieties can improve lipophilicity and cellular permeability, enhancing antimicrobial efficacy .

Antitumor Activity

Fluorinated compounds are often investigated for their antitumor potential. Studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines through mechanisms that involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds targeting the p53 pathway have shown promise in preclinical models .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced viability of target cells.
  • Signal Transduction Interference : The compound may disrupt signaling pathways by interacting with receptors or other molecular targets, thereby altering cellular responses .

Study 1: Antimicrobial Efficacy

A study evaluating various fluorinated compounds found that those with trifluoromethoxy substitutions exhibited increased antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of the difluoromethyl group in enhancing this activity through improved interaction with bacterial membranes .

Study 2: Antitumor Activity in vitro

In vitro assays demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor effects .

Comparative Analysis with Similar Compounds

Compound Biological Activity Mechanism
This compoundAntimicrobial, AntitumorEnzyme inhibition, Signal interference
TrifluoroacetophenoneAntimicrobialMembrane disruption
Trifluoroethyl-substituted benzene derivativesAntitumoralApoptosis induction

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene, and what factors influence the choice of methodology?

  • Answer : The synthesis typically involves halogenation and nucleophilic substitution. Bromination of precursor benzene derivatives is a key step, often using bromine (Br₂) or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ . Factors influencing methodology include:

  • Catalyst selection : FeCl₃ enhances regioselectivity for para-substitution.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like oxidation.
  • Precursor availability : Starting materials with pre-installed trifluoromethoxy or difluoromethyl groups simplify synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Answer : Key techniques include:

  • ¹⁹F NMR : Identifies CF₃O and CF₂H groups via distinct shifts (δ ≈ -55 ppm for CF₃O; δ ≈ -120 ppm for CF₂H) .
  • ¹H NMR : The aromatic proton adjacent to bromine shows deshielding (δ ≈ 7.5–8.0 ppm).
  • LC-MS : Monitors molecular ion peaks at m/z 291.01 (C₈H₄BrF₅O) and isotopic patterns for bromine .
  • FT-IR : Confirms C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the regioselectivity of nucleophilic substitution reactions in this compound?

  • Answer : The electron-withdrawing trifluoromethoxy (-OCF₃) and difluoromethyl (-CF₂H) groups create a meta-directing electronic environment. Bromine at the 2-position undergoes substitution preferentially at the 4-position due to:

  • Resonance effects : -OCF₃ stabilizes negative charge at the para position.
  • Steric hindrance : Bulky -CF₂H at the 1-position limits accessibility to ortho sites.
    Computational modeling (DFT) can predict transition states, while Hammett plots validate substituent effects .

Q. When encountering discrepancies in reaction yields or byproduct formation during derivative synthesis, what analytical strategies resolve such issues?

  • Answer : Use a tiered approach:

HPLC-PDA/MS : Quantify byproducts and identify structures via fragmentation patterns.

Kinetic studies : Vary temperature, solvent, or catalyst to isolate rate-limiting steps.

Isotopic labeling : Track bromine displacement using ⁸¹Br NMR or radioisotopes.

Crystallography : Resolve ambiguous structures (e.g., regioisomers) .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Answer :

  • Molecular docking : Simulate binding to enzymes (e.g., BACE1 for Alzheimer’s targets) to assess affinity .
  • MD simulations : Model CF₃O and CF₂H interactions with hydrophobic enzyme pockets.
  • QSAR models : Correlate fluorine substitution patterns with metabolic stability or logP values .

Comparative and Mechanistic Questions

Q. What distinguishes the biological activity of this compound from analogs lacking fluorine substituents?

  • Answer : Fluorine enhances:

  • Lipophilicity : CF₃O increases membrane permeability (logP ~2.5 vs. ~1.8 for methoxy analogs).
  • Metabolic stability : Fluorine resists oxidative degradation by cytochrome P450 enzymes.
  • Binding affinity : Polar C-F bonds form dipole interactions with target proteins .

Q. What are the challenges in optimizing coupling reactions (e.g., Suzuki-Miyaura) for this compound?

  • Answer : Key challenges include:

  • Catalyst poisoning : Fluorine groups deactivate Pd catalysts; use Buchwald-Hartwig conditions with SPhos ligands.
  • Solubility : Low solubility in aqueous systems requires DME/THF mixtures.
  • Side reactions : Competing C-F activation can occur at >100°C; monitor via ¹⁹F NMR .

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